N-Ethynyl-N-phenylmethanesulfonamide
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Overview
Description
N-Ethynyl-N-phenylmethanesulfonamide is an organic compound with the molecular formula C9H9NO2S It is a member of the sulfonamide family, characterized by the presence of a sulfonamide group attached to an ethynyl and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethynyl-N-phenylmethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of phenylmethanesulfonamide with an ethynylating agent under controlled conditions. The reaction typically requires a base, such as sodium hydride, and an appropriate solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-Ethynyl-N-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethynyl group can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-Ethynyl-N-phenylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethynyl-N-phenylmethanesulfonamide involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This interaction can disrupt essential biochemical pathways, making the compound useful as an inhibitor in various biological processes .
Comparison with Similar Compounds
Similar Compounds
N-Phenylmethanesulfonamide: Similar structure but lacks the ethynyl group.
N-Ethynyl-N-methylmethanesulfonamide: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
N-Ethynyl-N-phenylmethanesulfonamide is unique due to the presence of both the ethynyl and phenyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H9NO2S |
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Molecular Weight |
195.24 g/mol |
IUPAC Name |
N-ethynyl-N-phenylmethanesulfonamide |
InChI |
InChI=1S/C9H9NO2S/c1-3-10(13(2,11)12)9-7-5-4-6-8-9/h1,4-8H,2H3 |
InChI Key |
KXLHXUUNNWBGFG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(C#C)C1=CC=CC=C1 |
Origin of Product |
United States |
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